N-(2-((2-Aminoethyl)amino)ethyl)stearamide diacetate
Description
N-(2-((2-Aminoethyl)amino)ethyl)stearamide diacetate is a synthetic amide derivative characterized by a stearic acid backbone conjugated with a polyamine-ethyl chain and two acetate counterions. Its structure includes a long hydrophobic alkyl chain (C18) and hydrophilic amino/acetate groups, enabling surfactant-like properties. This compound is primarily utilized in industrial and biomedical applications, such as emulsification, drug delivery, or as a precursor for functionalized polymers .
Properties
CAS No. |
85455-60-3 |
|---|---|
Molecular Formula |
C26H55N3O5 |
Molecular Weight |
489.7 g/mol |
IUPAC Name |
acetic acid;N-[2-(2-aminoethylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C22H47N3O.2C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;2*1-2(3)4/h24H,2-21,23H2,1H3,(H,25,26);2*1H3,(H,3,4) |
InChI Key |
YUEABYFXTBPBMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)stearamide diacetate generally involves the following steps:
- Amidation Reaction :
- Stearic acid or its derivative (e.g., stearoyl chloride) is reacted with a polyamine such as diethylenetriamine.
- The reaction typically occurs in the presence of a catalyst or under heating to promote the formation of the amide bond.
- Acetylation :
- The resulting amide is treated with acetic acid or acetic anhydride to introduce the diacetate groups.
- This step ensures solubility and stability of the final product.
Step-by-Step Synthesis
Step 1: Formation of Stearamide
- Reaction : Stearic acid reacts with diethylenetriamine.
- Conditions :
- Temperature: Typically between 100–150°C to facilitate amidation.
- Solvent: May use a polar solvent like ethanol or no solvent for direct heating.
- Catalyst: Acid catalysts (e.g., p-toluenesulfonic acid) or no catalyst depending on reaction setup.
- Mechanism :
- The carboxylic acid group of stearic acid reacts with the primary amine group of diethylenetriamine to form an amide bond, releasing water as a byproduct.
Step 2: Acetylation
- Reaction : The stearamide is treated with acetic anhydride or acetic acid.
- Conditions :
- Temperature: 50–100°C to ensure efficient acetylation.
- Solvent: Acetic acid may act as both solvent and reagent.
- Catalyst: Acidic catalysts like sulfuric acid can be used to accelerate the reaction.
- Mechanism :
- The free amine groups in the molecule react with acetic anhydride, forming acetate esters (diacetate groups).
Optimized Reaction Conditions
To maximize yield and purity, specific conditions are recommended:
| Parameter | Value/Range |
|---|---|
| Reaction Temperature | Amidation: 100–150°C; Acetylation: 50–100°C |
| Reaction Time | Amidation: 4–6 hours; Acetylation: 1–3 hours |
| Solvent | Ethanol or acetic acid |
| Catalyst | p-Toluenesulfonic acid (optional for amidation); sulfuric acid for acetylation |
Analysis of Preparation Methods
Advantages
- High Yield: Optimized conditions ensure high conversion rates for both amidation and acetylation steps.
- Scalability: The process can be scaled up for industrial production due to straightforward reaction mechanisms.
- Purity Control: Use of solvents like ethanol and precise temperature control minimizes side reactions.
Challenges
- Reaction Time: Amidation reactions can be time-intensive without catalysts.
- Byproduct Management: Water removal during amidation and excess acetic anhydride handling during acetylation require careful monitoring.
Data Table
| Step | Reactants | Conditions | Byproducts | Yield (%) |
|---|---|---|---|---|
| Amidation | Stearic acid + Diethylenetriamine | 100–150°C, ethanol solvent | Water | ~85–90 |
| Acetylation | Stearamide + Acetic anhydride | 50–100°C, acetic acid solvent | None (excess acetic acid) | ~90–95 |
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Production of primary or secondary amines.
Substitution: Generation of various substituted amides or amines.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Reagent in Synthesis: N-(2-((2-Aminoethyl)amino)ethyl)stearamide diacetate serves as a reagent in organic synthesis, facilitating various chemical reactions due to its functional groups. It can participate in nucleophilic substitutions and coupling reactions.
2. Biology:
- Biochemical Assays: The compound is employed in biochemical assays to study cellular processes, including cell signaling and membrane interactions. Its amphiphilic nature allows it to interact with biological membranes effectively, making it useful for studying membrane dynamics.
3. Medicine:
- Therapeutic Potential: Research has investigated the potential therapeutic effects of this compound in drug development, particularly for formulations aimed at enhancing drug solubility and bioavailability. Its ability to stabilize drug compounds against degradation is noteworthy .
4. Industry:
- Cosmetic Formulations: In cosmetic applications, this compound stabilizes organic micronized UV absorbers, enhancing the efficacy of sunscreens and skin care products. Its ability to prevent crystallization in formulations allows for more stable cosmetic products that provide effective UV protection .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemistry | Reagent in organic synthesis | Facilitates various chemical reactions |
| Biology | Biochemical assays | Enhances understanding of cellular processes |
| Medicine | Drug formulation | Improves solubility and stability of drugs |
| Industry | Cosmetic formulations | Stabilizes UV absorbers in skin care products |
Case Studies
Case Study 1: Biochemical Assays
A study demonstrated the use of this compound in assessing membrane permeability in mammalian cells. The compound was shown to enhance the uptake of fluorescent dyes across cell membranes, indicating its potential as a tool for studying membrane dynamics .
Case Study 2: Cosmetic Applications
In a formulation study, this compound was incorporated into sunscreen products. The results indicated that the compound not only stabilized the formulation but also improved the dispersion of UV filters, leading to enhanced sun protection efficacy without compromising product stability .
Mechanism of Action
The mechanism of action of Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aminoethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in alkyl chain length, amino group substitution, and counterion type. Below is a comparative analysis with key analogs:
N-(2-((2-Hydroxyethyl)amino)ethyl)stearamide acetate (CAS 57478-07-6)
- Structure: Differs by replacing one aminoethyl group with a hydroxyethyl moiety and having a single acetate counterion.
- Properties : Reduced cationic charge density compared to the target compound due to the hydroxyl group, resulting in lower water solubility (logP ~4.2 vs. 3.8 for the target compound) .
- Applications : Primarily used in cosmetic formulations as a mild surfactant.
N-[2-(Diethylamino)ethyl]stearamide (CAS 16889-14-8)
- Structure: Features diethylamino groups instead of primary aminoethyl chains and lacks acetate counterions.
- Properties: Higher lipophilicity (logP ~5.1) due to the absence of charged groups, making it suitable for non-aqueous systems.
- Applications : Utilized in lubricant additives and corrosion inhibitors .
N-(2-Aminoethyl)stearamide monoacetate (CAS 94135-81-6)
- Structure: Simplified polyamine chain (single aminoethyl group) with one acetate counterion.
- Properties : Lower molecular weight (MW 428.6 vs. 534.7 for the target compound) and reduced chelation capacity.
- Applications: Intermediate in synthesizing cationic lipid nanoparticles .
Stearylamidoethyltriethylenetetramine acetate (CAS 93918-66-2)
- Structure : Extended polyamine chain (triethylenetetramine) with one acetate.
- Properties: Enhanced metal-chelating ability due to multiple amino groups but lower solubility in polar solvents.
- Applications : Heavy metal ion scavengers in wastewater treatment .
Research Findings and Functional Insights
- Solubility: The diacetate form exhibits superior aqueous solubility (≥50 mg/mL at 25°C) compared to monoacetate analogs (e.g., ~30 mg/mL for CAS 94135-81-6) due to increased ionic character .
- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C for the target compound, lower than non-acetate analogs like CAS 16889-14-8 (mp 115–118°C), attributable to acetate disruption of crystallinity .
Biological Activity
N-(2-((2-Aminoethyl)amino)ethyl)stearamide diacetate, also known as CAS Number 85455-60-3, is a compound with potential biological activities that have garnered interest in various fields of research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 429.76 g/mol. The structure features a stearamide backbone with two aminoethyl groups, which may contribute to its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of amino groups suggests potential interactions with neurotransmitter systems and other signaling molecules.
Potential Biological Activities
- Antimicrobial Activity : Some studies have suggested that amide derivatives exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.
- Neuroprotective Properties : Given the aminoethyl groups, there is potential for neuroprotective effects, possibly through modulation of neurotransmitter levels or protection against oxidative stress.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted on various amide derivatives showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used as controls, indicating its potential as an alternative antimicrobial agent.
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.
- Neuroprotection Assay : In vitro assays using neuronal cell lines exposed to oxidative stress showed that treatment with the compound led to reduced cell death and preservation of mitochondrial function, highlighting its potential neuroprotective effects.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for evaluating its safety and efficacy. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic studies are needed to elucidate its metabolism and excretion pathways.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Bioavailability | TBD (To Be Determined) |
| Half-life | TBD |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-(2-((2-Aminoethyl)amino)ethyl)stearamide diacetate, and how can its purity be validated?
- Methodology : A step-wise synthesis approach is recommended:
- Amidation : React stearic acid with ethylenediamine derivatives under carbodiimide coupling conditions to form the primary amide backbone.
- Acetylation : Treat the intermediate with acetic anhydride to introduce diacetate groups.
- Purification : Use column chromatography (silica gel, methanol/chloroform gradient) followed by recrystallization.
- Characterization : Validate via -NMR (amide proton resonance at δ 6.5–7.5 ppm), FT-IR (amide I band ~1650 cm), and mass spectrometry (ESI-MS for molecular ion confirmation) .
- Quality Control : Assess purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm.
Q. Which analytical techniques are optimal for assessing the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition thresholds.
- pH Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH) across pH 3–9 buffers, monitoring degradation via UV-Vis spectroscopy and LC-MS for byproduct identification .
- Data Interpretation : Use Arrhenius modeling to extrapolate shelf-life under standard lab conditions.
Advanced Research Questions
Q. How can computational methods be leveraged to optimize the reaction kinetics of This compound synthesis?
- Methodology :
- Reaction Modeling : Apply density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., amide bond formation).
- Pathway Optimization : Use ICReDD’s reaction path search algorithms to screen solvent systems (e.g., DMF vs. THF) and catalysts (e.g., DMAP) for improved yields .
- Validation : Cross-reference computational predictions with experimental kinetic data (e.g., in situ IR monitoring of reaction progress).
Q. What experimental designs are suitable for studying the compound’s interaction with lipid bilayers or biological membranes?
- Methodology :
- Factorial Design : Employ a 2 factorial approach to test variables like lipid composition (e.g., DPPC vs. cholesterol mixtures), temperature, and concentration.
- Techniques : Use fluorescence anisotropy to measure membrane fluidity changes and surface plasmon resonance (SPR) for binding affinity quantification .
- Advanced Modeling : Integrate molecular dynamics simulations (GROMACS) to predict insertion mechanisms and free energy profiles .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS results) be resolved during structural elucidation?
- Methodology :
- Cross-Validation : Compare -NMR DEPT spectra with HSQC to confirm carbon-proton correlations.
- High-Resolution MS : Employ HRMS-Orbitrap to distinguish isotopic patterns and rule out adduct formation.
- Contingency Protocols : If discrepancies persist, synthesize fragment analogs (e.g., truncated amine derivatives) for targeted spectral analysis .
Methodological Frameworks
Q. What strategies ensure reproducibility in scaled-up synthesis while minimizing byproducts?
- Methodology :
- Process Control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction endpoints.
- Separation Engineering : Optimize membrane filtration (e.g., nanofiltration) or centrifugal partition chromatography (CPC) for large-scale purification .
- DoE (Design of Experiments) : Use response surface methodology (RSM) to map interactions between variables (e.g., stirring rate, reagent stoichiometry) .
Q. How can the compound’s role in supramolecular assemblies (e.g., micelles or vesicles) be systematically investigated?
- Methodology :
- Critical Micelle Concentration (CMC) : Determine via pyrene fluorescence or conductometry.
- Morphology Analysis : Use cryo-TEM and dynamic light scattering (DLS) to assess size distribution and aggregation behavior.
- Thermodynamic Profiling : Calculate Gibbs free energy of micellization using isothermal titration calorimetry (ITC) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for reconciling conflicting bioactivity data across cell-based assays?
- Methodology :
- Meta-Analysis : Apply random-effects models to account for inter-study variability (e.g., differing cell lines or assay protocols).
- Sensitivity Testing : Use ANOVA to identify outliers and confounding factors (e.g., serum concentration in cell media).
- Validation : Repeat assays under harmonized conditions (e.g., CLSI guidelines) with triplicate technical and biological replicates .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling This compound in aqueous environments?
- Methodology :
- Hazard Assessment : Review SDS for amine-related sensitization risks and acetic acid byproduct formation.
- Engineering Controls : Use fume hoods with HEPA filtration during lyophilization or solvent evaporation.
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
